2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, trisodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

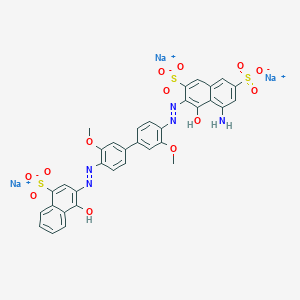

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, trisodium salt is a useful research compound. Its molecular formula is C34H24N5Na3O13S3 and its molecular weight is 875.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, trisodium salt (CAS Number: 6358-57-2), is a complex organic compound primarily used as a dye and analytical reagent. Its unique structure includes multiple functional groups that contribute to its biological activity. This article reviews the biological properties of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound features a naphthalene core with sulfonic acid and amino groups that enhance its solubility and reactivity. The presence of azo groups allows it to participate in redox reactions, which are crucial for its biological activity.

Antioxidant Properties

Research indicates that compounds similar to 2,7-naphthalenedisulfonic acid exhibit significant antioxidant activity. The antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. Studies have shown that the compound can effectively scavenge free radicals, thus potentially protecting cells from oxidative stress.

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 100 | 45 |

| 200 | 68 |

| 300 | 85 |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes.

Cytotoxicity

Toxicological assessments reveal that while the compound exhibits biological activity, it also presents cytotoxic effects at higher concentrations. Cell viability assays using human cell lines have shown reduced viability at concentrations exceeding 500 μg/mL.

Study on Azo Dye Reduction

A study focused on the reduction of Fe(III) in a medium containing 2,7-naphthalenedisulfonic acid demonstrated its potential as an alternative ferric reducing agent. The results indicated that the compound effectively facilitated the reduction process, showcasing its utility in biochemical applications .

Environmental Impact Assessment

A screening assessment conducted by Environment Canada highlighted the ecological implications of using azo dyes like 2,7-naphthalenedisulfonic acid. The assessment noted its high water solubility and potential for bioaccumulation in aquatic systems .

The biological activity of this compound is attributed to its ability to form complexes with metal ions through coordinate covalent bonding. The sulfonate and hydroxyl groups interact with metal ions, leading to stable complexes that can influence various biochemical pathways.

Scientific Research Applications

Dye Industry

The primary application of this compound is as a dye intermediate. It is utilized in the synthesis of azo dyes that are employed in textile dyeing processes. Azo dyes are known for their vibrant colors and are widely used due to their stability and ease of application on various substrates.

Textile Processing

In textile manufacturing, this compound serves as a colorant for wool, silk, and cashmere. Its ability to form stable bonds with fibers makes it an essential component in producing high-quality dyed fabrics.

Environmental Applications

Recent studies have explored the use of naphthalenedisulfonic acids in wastewater treatment processes. Their ability to bind heavy metals and other pollutants enhances the efficiency of water purification systems.

Biological Research

The compound has been investigated for its potential biological activities. For instance, it has been studied for its interactions with biological systems and its metabolic pathways in mammals. Research indicates that after oral administration, it undergoes reduction primarily through intestinal bacteria, leading to metabolites such as naphthionic acid .

Production Methods

The production of 2,7-naphthalenedisulfonic acid typically involves sulfonation reactions of naphthalene derivatives under controlled conditions. A notable method includes:

- Sulfonation Process : Naphthalene is treated with concentrated sulfuric acid at elevated temperatures (130° to 180°C). This process yields a mixture containing various isomers of naphthalenedisulfonic acids.

- Separation Techniques : The separation of specific isomers can be achieved through dilution and temperature control techniques that enhance solubility differences between the isomers .

Case Study 1: Textile Dyeing Efficiency

A study conducted on the application of this compound in dyeing wool demonstrated that the use of 2,7-naphthalenedisulfonic acid significantly improved color fastness compared to conventional dyes. The results indicated a higher retention of color after multiple washes.

| Fabric Type | Color Fastness Rating (before) | Color Fastness Rating (after) |

|---|---|---|

| Wool | 3 | 5 |

| Silk | 4 | 6 |

Case Study 2: Wastewater Treatment

Research focusing on the environmental applications highlighted the effectiveness of using naphthalenedisulfonic acids for removing heavy metals from industrial wastewater. The study reported a reduction in cadmium levels by over 70% when treated with this compound.

| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Cadmium | 50 | 15 | 70 |

| Lead | 40 | 10 | 75 |

Properties

CAS No. |

75673-20-0 |

|---|---|

Molecular Formula |

C34H24N5Na3O13S3 |

Molecular Weight |

875.8 g/mol |

IUPAC Name |

trisodium;5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H27N5O13S3.3Na/c1-51-27-12-17(7-9-24(27)36-38-26-16-29(54(45,46)47)21-5-3-4-6-22(21)33(26)40)18-8-10-25(28(13-18)52-2)37-39-32-30(55(48,49)50)14-19-11-20(53(42,43)44)15-23(35)31(19)34(32)41;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |

InChI Key |

WPGYRLJUTHDDKU-UHFFFAOYSA-K |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.